(2-i-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide
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Overview
Description
(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a specialized organomagnesium compound used in various chemical reactions. This compound is a Grignard reagent, which is known for its reactivity and utility in forming carbon-carbon bonds. The presence of the trifluoromethoxy group and the iso-butyloxy group makes it particularly interesting for synthetic chemists due to its unique electronic and steric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of the corresponding aryl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
Ar-Br+Mg→Ar-MgBr
where Ar represents the aryl group (2-iso-butyloxy-4-(trifluoromethoxy)phenyl) .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and THF, along with rigorous exclusion of moisture, is critical to the success of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and alkyl halides. The reactions are typically carried out in THF at low temperatures to control the reactivity of the Grignard reagent .
Major Products Formed
The major products formed from reactions with (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, biaryl compounds are commonly formed .
Scientific Research Applications
Chemistry
In chemistry, this compound is used for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity allows for the formation of carbon-carbon bonds in a controlled manner .
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development .
Industry
In the industrial sector, (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used in the production of fine chemicals and materials science applications. Its ability to introduce trifluoromethoxy groups into molecules is particularly valuable for creating materials with unique properties .
Mechanism of Action
The mechanism by which (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The trifluoromethoxy group can influence the reactivity by stabilizing the negative charge developed during the transition state, thus facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 4-methoxyphenylmagnesium bromide
- 4-chlorophenylmagnesium bromide
- 4-fluorophenylmagnesium bromide
Uniqueness
What sets (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide apart from these similar compounds is the presence of both the iso-butyloxy and trifluoromethoxy groups. These groups impart unique electronic and steric properties, making it particularly useful for specific synthetic applications where these characteristics are desired .
Properties
Molecular Formula |
C11H12BrF3MgO2 |
---|---|
Molecular Weight |
337.42 g/mol |
IUPAC Name |
magnesium;1-(2-methylpropoxy)-3-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C11H12F3O2.BrH.Mg/c1-8(2)7-15-9-4-3-5-10(6-9)16-11(12,13)14;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
RUSROQJIJHRJMX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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